Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate
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Overview
Description
Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate is an organic compound with a complex structure that includes a cyclohexyl ring, a methyl group, and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexanone with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including aldol condensation and esterification, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate can be compared with other similar compounds, such as:
Ethyl 6-cyclohexyl-5-methyl-2,4-dioxohexanoate: Similar structure but lacks the double bond in the hex-5-enoate moiety.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
CAS No. |
92950-52-2 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
ethyl 6-cyclohexyl-5-methyl-2,4-dioxohex-5-enoate |
InChI |
InChI=1S/C15H22O4/c1-3-19-15(18)14(17)10-13(16)11(2)9-12-7-5-4-6-8-12/h9,12H,3-8,10H2,1-2H3 |
InChI Key |
MSGPFQXLFFZCRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(=CC1CCCCC1)C |
Origin of Product |
United States |
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